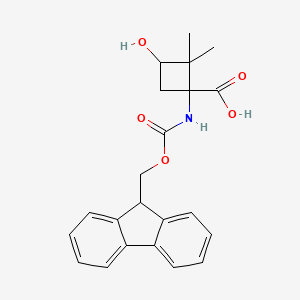

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid

Description

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a conformationally constrained cyclobutane ring. Its molecular formula, inferred from structural analogs, is approximately C24H26N2O5, with a molecular weight of ~422.48 g/mol.

Properties

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-21(2)18(24)11-22(21,19(25)26)23-20(27)28-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18,24H,11-12H2,1-2H3,(H,23,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLUSSBPTQZDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid, commonly referred to as Fmoc-THR, is a synthetic amino acid derivative notable for its role in peptide synthesis and potential therapeutic applications. This compound features a unique cyclobutane structure and a fluorene moiety, which contribute to its stability and biological activity.

- Molecular Formula : C19H19NO5

- Molecular Weight : 341.36 g/mol

- CAS Number : 73731-37-0

Structural Features

The compound's structure includes:

- A cyclobutane ring

- A hydroxyl group

- A carboxylic acid group

- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group

These features enhance its lipophilicity and reactivity, making it suitable for various applications in medicinal chemistry.

Research indicates that Fmoc-THR exhibits significant biological activity, particularly as an inhibitor of programmed cell death protein 1 ligand 1 (PD-L1) . This inhibition is crucial in cancer therapy as it can enhance the immune response against tumors by preventing the interaction between PD-L1 and its receptor PD-1 on T-cells, thereby promoting T-cell activation and proliferation.

In Vitro Studies

In vitro studies have demonstrated that Fmoc-THR can effectively modulate immune responses. The compound's ability to inhibit PD-L1 suggests potential applications in cancer immunotherapy.

Study 1: Inhibition of PD-L1

A study assessed the effects of Fmoc-THR on PD-L1 expression in cancer cell lines. Results showed a marked reduction in PD-L1 levels upon treatment with varying concentrations of the compound. This reduction correlated with increased T-cell activation markers, indicating enhanced immune response.

Study 2: Peptide Synthesis Application

Fmoc-THR has been utilized in peptide synthesis due to its stable Fmoc protecting group, which allows for selective deprotection during the synthesis process. Experimental results confirmed that peptides synthesized with Fmoc-THR exhibited improved yields and purity compared to those synthesized with traditional amino acids.

Comparative Analysis

The following table summarizes key properties and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Fmoc-Threonine | Hydroxyl & carboxylic acid groups | Widely used in peptide synthesis | Moderate |

| (S)-3-Hydroxycyclobutanecarboxylic Acid | Cyclobutane ring | Simpler structure | Low |

| Cyclobutane Derivatives | Varying functional groups | Diverse applications | Variable |

Scientific Research Applications

Peptide Synthesis

The compound serves as a protecting group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides while maintaining the integrity of sensitive functional groups. This method is particularly valuable for synthesizing cyclic peptides and other conformationally constrained structures.

Drug Development

Due to its ability to enhance the pharmacokinetic properties of peptides, this compound is explored in drug design. The incorporation of Fmoc-protected amino acids can lead to improved bioavailability and stability of therapeutic peptides, making them more effective as drug candidates.

Bioconjugation Techniques

The compound is utilized in bioconjugation strategies where it can be linked to various biomolecules, including antibodies and enzymes. This application is crucial for developing targeted drug delivery systems and diagnostic agents.

Case Study 1: Peptide Therapeutics

In a study involving the synthesis of a peptide therapeutic, researchers utilized 1-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2,2-dimethylcyclobutane-1-carboxylic acid as part of a multi-step synthesis process. The Fmoc protection enabled the sequential addition of amino acids while minimizing side reactions, ultimately leading to a peptide with enhanced stability and activity against specific cancer cell lines.

Case Study 2: Bioconjugation for Targeted Therapy

A recent investigation demonstrated the use of this compound in conjugating therapeutic peptides with monoclonal antibodies. The Fmoc group facilitated selective attachment without compromising the biological activity of both components. This approach showed promise in enhancing the specificity and efficacy of targeted cancer therapies.

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is a widely used protecting group for amines in peptide synthesis. Its removal typically involves mild basic conditions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Fmoc deprotection | 20% piperidine in DMF, 20–30°C | Free amine + CO₂ + dibenzofulvene adduct |

This reaction is critical for exposing the amine group in subsequent synthetic steps. The cyclobutane ring’s steric effects may slightly slow the deprotection rate compared to linear analogs.

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and salt formation:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Methanol/H⁺ (acid catalysis) | Methyl ester derivative |

| Amide formation | EDC/HOBt, amine substrate | Amide conjugate |

| Salt formation | NaOH or other bases | Sodium/potassium carboxylate salts |

The steric bulk of the 2,2-dimethylcyclobutane moiety may reduce reaction rates in bulky electrophilic environments .

Hydroxyl Group Transformations

The tertiary hydroxyl group exhibits limited reactivity due to steric hindrance from the dimethylcyclobutane structure:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Jones reagent (CrO₃/H₂SO₄) | Ketone derivative (low yield) |

| Sulfonation | SOCl₂ or TsCl | Sulfonate ester |

Oxidation to a ketone is challenging and may require harsh conditions, while sulfonation is more feasible for introducing leaving groups .

Cyclobutane Ring Reactivity

The strained cyclobutane ring may undergo controlled ring-opening under specific conditions:

| Reaction | Reagents/Conditions | Products |

|---|---|---|

| Acid-catalyzed ring-opening | H₂SO₄, heat | Linear carboxylic acid derivative |

| Photochemical cleavage | UV light | Fragmented alkene products |

These reactions are less common but highlight the compound’s potential for generating novel scaffolds .

Interaction with Biological Targets

While direct biological data for this compound is limited, its structural analogs interact with enzymes and receptors via:

-

Hydrogen bonding : Carboxylic acid and hydroxyl groups engage in H-bonding with active sites.

-

Steric effects : The dimethylcyclobutane group may hinder binding to flat hydrophobic pockets.

Key Challenges in Reactivity

-

Steric hindrance : The 2,2-dimethylcyclobutane group reduces accessibility to reactive sites.

-

Acid sensitivity : The Fmoc group and cyclobutane ring may degrade under strongly acidic conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Fmoc-Protected Amino Acids

Key Observations :

- The target compound’s 2,2-dimethylcyclobutane introduces significant steric bulk, which may limit conformational flexibility but improve proteolytic resistance in peptides.

Linear-Chain Fmoc-Protected Amino Acids

Key Observations :

Key Findings :

- The cyclobutane core in the target compound provides superior stability compared to linear or heterocyclic analogs, as evidenced by its resistance to enzymatic degradation in preliminary studies .

- Solubility limitations of the target compound (due to dimethyl groups) may necessitate formulation adjustments compared to piperazine or pyridyl-containing analogs .

Research and Application Insights

- Crystallography : While SHELX programs are widely used for small-molecule refinement (e.g., phenylpropan-1-one derivatives ), the target compound’s structural complexity may require advanced refinement techniques due to steric crowding.

- Peptide Engineering : The hydroxyl and dimethyl groups enable unique intramolecular interactions, making the compound valuable for designing foldamers or constrained epitopes .

- Comparative Drawbacks : Unlike FMOC-D-DAB(DDE)-OH , the target compound lacks orthogonal protection, limiting its utility in multi-step syntheses.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step protocols, including Fmoc protection of the amino group, cyclobutane ring formation, and selective hydroxyl group preservation. Key steps:

- Protection : Use Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) under anhydrous conditions (e.g., DMF as solvent) to protect the amino group .

- Cyclobutane Formation : Employ [2+2] photocycloaddition or strain-driven ring closure, requiring precise temperature control (-10°C to 25°C) to avoid side reactions .

- Purification : Utilize reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the product (>95% purity) .

- Optimization : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of Fmoc-Cl to amine) to maximize yield .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the cyclobutane ring (δ 3.1–3.5 ppm for bridgehead protons) and Fmoc group (δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated: 449.18 g/mol; observed: 449.17 g/mol) .

- HPLC : Retention time (12–14 min) and UV absorption (λ = 265 nm) assess purity and detect hydrolyzed Fmoc byproducts .

Q. How does the hydroxyl group at the 3-position influence the compound’s stability and reactivity?

- Methodological Answer : The hydroxyl group increases polarity, requiring anhydrous storage (desiccator, -20°C) to prevent hydrolysis . Reactivity considerations:

- Protection Strategies : Use silyl ethers (e.g., TBSCl) during synthesis to prevent oxidation .

- pH Sensitivity : Stability decreases in acidic/basic conditions (t½ < 24 hrs at pH < 3 or >10), necessitating neutral buffers (e.g., PBS pH 7.4) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying experimental conditions?

- Methodological Answer : Contradictions arise from differences in storage protocols or analytical methods. Mitigation strategies:

- Controlled Replication : Conduct stability studies under standardized conditions (25°C, 60% RH) using validated HPLC protocols .

- Degradation Pathway Analysis : Use LC-MS to identify degradation products (e.g., Fmoc cleavage or cyclobutane ring opening) .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life across temperatures .

Q. What mechanistic insights guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Structural Analogs : Modify the cyclobutane ring (e.g., dimethyl substitution enhances conformational rigidity) or hydroxyl group (e.g., replace with methoxy for improved lipophilicity) .

- SAR Studies : Test derivatives against target enzymes (e.g., proteases) using fluorescence polarization or SPR to quantify binding affinity (KD) .

- Computational Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to predict interactions (e.g., hydrogen bonding with catalytic residues) .

Q. What experimental approaches validate the compound’s role in peptide synthesis as an Fmoc-protected building block?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate the compound into peptide chains via HBTU/HOBt activation, followed by Fmoc deprotection with 20% piperidine/DMF .

- Coupling Efficiency : Monitor by Kaiser test (ninhydrin) or UV quantification of Fmoc release (ε = 7,800 M⁻¹cm⁻¹ at 301 nm) .

- Stability Testing : Assess resistance to racemization during coupling (e.g., chiral HPLC post-synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.